
N-Methyl-2,4,6-trinitro-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,4,6-trinitro-N-phenylaniline is a chemical compound with the molecular formula C13H10N4O6 It is known for its distinctive structure, which includes a phenyl group attached to a nitrogen atom that is also bonded to a methyl group and three nitro groups at the 2, 4, and 6 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline typically involves nitration reactions. One common method is the nitration of N-methyl aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2,4,6-trinitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Under certain conditions, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major products are N-methyl-2,4,6-triamino-N-phenylaniline.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products can include nitroso or nitro derivatives, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2,4,6-trinitro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-2,4,6-trinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups play a crucial role in its biological activity. For instance, in cancer cells, the compound can induce apoptosis by increasing the ratio of Bax/Bcl-2 expression, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular signaling pathways that regulate cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2,4,6-trinitroaniline: Similar in structure but lacks the phenyl group.
2,4,6-Trinitroaniline: Similar but without the methyl group.
N-Methylpicramide: Another related compound with similar nitro group arrangements.
Uniqueness
N-Methyl-2,4,6-trinitro-N-phenylaniline is unique due to the presence of both a phenyl group and a methyl group attached to the nitrogen atom, along with three nitro groups on the benzene ring
Eigenschaften
CAS-Nummer |
56042-31-0 |
|---|---|
Molekularformel |
C13H10N4O6 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
N-methyl-2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3 |
InChI-Schlüssel |
QNMFHVHLGOZVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


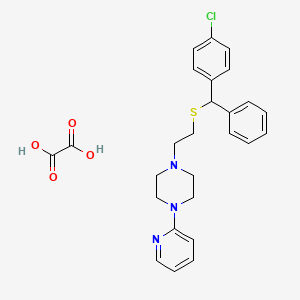

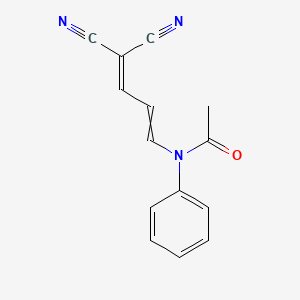
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
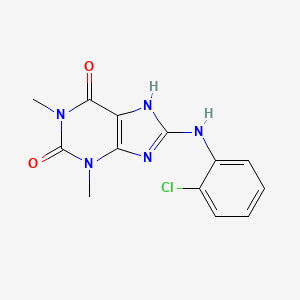

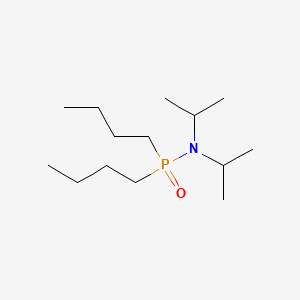

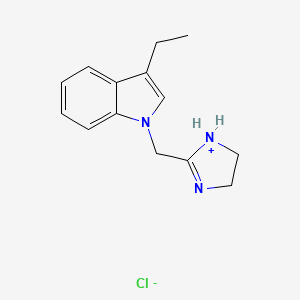

![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


